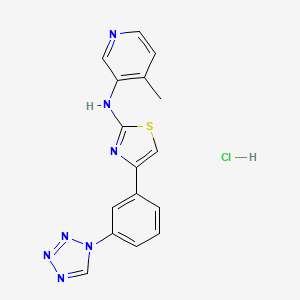![molecular formula C13H18N2 B2633754 [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-78-7](/img/structure/B2633754.png)
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as DPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPH is a bicyclic hydrazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is required for DNA replication and cell division. This inhibition may contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce oxidative stress, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. These effects may contribute to the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have a range of potential applications in medical research. However, there are also limitations to using this compound in lab experiments. It has been reported to have low solubility in water, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of research is to further investigate the mechanism of action of this compound, particularly in relation to its anticancer activity. Another area of research is to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to improve the solubility of this compound in water, which may increase its effectiveness in certain applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have anticancer, antiviral, and antibacterial properties, and has potential applications in the treatment of neurological disorders. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Further research on this compound may lead to the development of new treatments for a range of medical conditions.
Métodos De Síntesis
Several methods have been used to synthesize [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, including the reaction of 2,5-dimethylbenzaldehyde with bicyclo[1.1.1]pentan-1-one, followed by hydrazine hydrate. Another method involves the reaction of 2,5-dimethylbenzaldehyde with bicyclo[1.1.1]pentan-1,4-dione, followed by hydrazine hydrate. Both methods result in the formation of this compound with high yields.
Aplicaciones Científicas De Investigación
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have potential applications in medical research. It has been reported to have anticancer, antiviral, and antibacterial properties. This compound has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-10(2)11(5-9)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGIYLKNWLTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
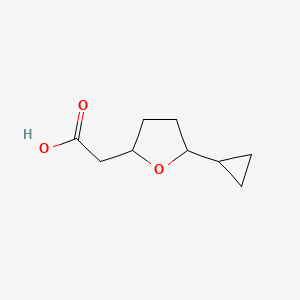
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)
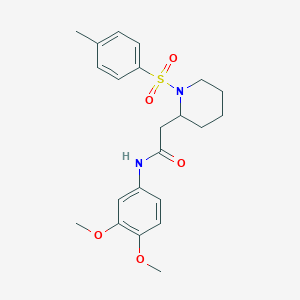

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)

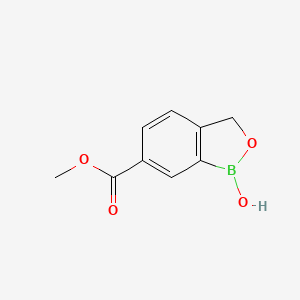
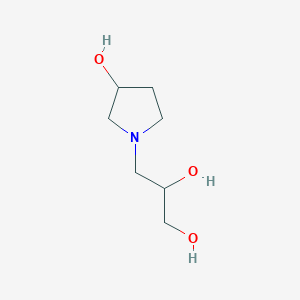
![3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2633684.png)

